5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride
Overview
Description
5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5BrClO2S. It is a derivative of benzene, featuring bromine, chlorine, and a sulfonyl chloride group attached to the benzene ring. This compound is often used in organic synthesis and various industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride typically involves multiple steps, including halogenation and sulfonation reactions. One common method involves the bromination of 4-chloro-2-methylbenzene, followed by sulfonation with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the benzene ring can undergo further substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, which can replace the sulfonyl chloride group. Reaction conditions often involve solvents like dichloromethane or toluene and may require catalysts or bases to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce sulfonamide derivatives, while reaction with an alcohol can yield sulfonate esters .
Scientific Research Applications
5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins, through sulfonation reactions.
Medicine: This compound is involved in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in many synthetic applications to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylsulfonyl chloride: Similar in structure but lacks the bromine and chlorine substituents.
5-Chloro-2-methylbenzene-1-sulfonyl chloride: Similar but lacks the bromine substituent.
Uniqueness
5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and valuable for creating complex molecules .
Properties
IUPAC Name |
5-bromo-4-chloro-2-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJZUVIOUIHQOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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